molecular formula C11H17NO B2392431 1-(4-Ethoxyphenyl)propan-1-amine CAS No. 925608-01-1

1-(4-Ethoxyphenyl)propan-1-amine

Cat. No. B2392431
M. Wt: 179.263
InChI Key: CXGWGKBEIXPOKA-UHFFFAOYSA-N
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Description

“1-(4-Ethoxyphenyl)propan-1-amine” is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.25900 . This compound has gained popularity in recent times due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of “1-(4-Ethoxyphenyl)propan-1-amine” and similar compounds can be achieved through transaminase-mediated synthesis . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .


Molecular Structure Analysis

The molecular structure of “1-(4-Ethoxyphenyl)propan-1-amine” consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The exact mass is 179.13100 .

Scientific Research Applications

Synthesis of Optical Active Intermediates

1-(4-Ethoxyphenyl)propan-1-amine has been used in the synthesis of optical active intermediates for pharmaceuticals. For instance, (R)-1-(4-Methoxyphenyl)propan-2-amine, an active intermediate for (R,R)-formoterol, was synthesized from d-alanine using a route that included cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan, Chen, Hai, & Wu, 2008).

X-ray Structures and Computational Studies

In the field of chemistry, 1-(4-Ethoxyphenyl)propan-1-amine derivatives have been characterized by various methods including FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These studies are essential for understanding the molecular structure and properties of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Synthesis of Pyridinones via Azo Coupling

1-(4-Ethoxyphenyl)propan-1-amine derivatives have been used in the synthesis of pyridinones, a class of organic compounds with various potential applications. These derivatives were prepared from β-aryl glutaconic acid and subjected to azo coupling with different aryldiazonium chlorides (Patel, Gandhi, & Sharma, 2010).

Amphiphilic Ionic Liquid Synthesis

This compound has applications in synthesizing new amphiphilic ionic liquids for industrial purposes. Such ionic liquids have been used in the demulsification of water in heavy crude oil emulsions, demonstrating the versatility of 1-(4-Ethoxyphenyl)propan-1-amine derivatives in industrial applications (Abdullah & Al‐Lohedan, 2020).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Research has been conducted on modifying poly vinyl alcohol/acrylic acid hydrogels using 1-(4-Ethoxyphenyl)propan-1-amine derivatives. These modifications have implications for medical applications, including increased thermal stability and potential antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Synthesis of Antimicrobial Agents

The synthesis of novel aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane using 1-(4-Ethoxyphenyl)propan-1-amine derivatives has shown potential in the development of efficient antimicrobial agents (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).

properties

IUPAC Name

1-(4-ethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGWGKBEIXPOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)propan-1-amine

Citations

For This Compound
1
Citations
DM Musatov, EV Starodubtseva, OV Turova… - Russian journal of …, 2010 - Springer
Different synthetic approaches to functionally substituted benzylamines were examined: reductive amination of alkyl aryl ketones and reduction of aromatic aldehyde oximes. The most …
Number of citations: 4 link.springer.com

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